molecular formula C25H23BrN2O2S B2936369 N-(2-((2-(4-bromophenyl)-1H-indol-3-yl)thio)ethyl)-2-phenoxypropanamide CAS No. 1022862-03-8

N-(2-((2-(4-bromophenyl)-1H-indol-3-yl)thio)ethyl)-2-phenoxypropanamide

Cat. No.: B2936369
CAS No.: 1022862-03-8
M. Wt: 495.44
InChI Key: HACSHAQTRXMJFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-((2-(4-bromophenyl)-1H-indol-3-yl)thio)ethyl)-2-phenoxypropanamide is a useful research compound. Its molecular formula is C25H23BrN2O2S and its molecular weight is 495.44. The purity is usually 95%.
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Mechanism of Action

Target of Action

Compounds with similar structures have been reported to exhibit cytotoxic activity on human tumor cell lines

Mode of Action

The exact mode of action of this compound is currently unknown. Based on its structural similarity to other compounds, it might interact with its targets through a process known as suzuki–miyaura coupling . This is a type of cross-coupling reaction, where the compound could potentially bind to its target and induce a series of chemical reactions.

Biochemical Pathways

It’s possible that the compound could affect pathways related to cell growth and proliferation, given its potential cytotoxic activity

Result of Action

Based on its potential cytotoxic activity , it might induce cell death in cancer cells

Properties

IUPAC Name

N-[2-[[2-(4-bromophenyl)-1H-indol-3-yl]sulfanyl]ethyl]-2-phenoxypropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23BrN2O2S/c1-17(30-20-7-3-2-4-8-20)25(29)27-15-16-31-24-21-9-5-6-10-22(21)28-23(24)18-11-13-19(26)14-12-18/h2-14,17,28H,15-16H2,1H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HACSHAQTRXMJFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCCSC1=C(NC2=CC=CC=C21)C3=CC=C(C=C3)Br)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.